ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Properties
Molecular Formula |
C20H24N2O5S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-5-26-14-8-7-13(11-15(14)25-4)18-17(19(24)27-6-2)12(3)21-20-22(18)16(23)9-10-28-20/h7-8,11,18H,5-6,9-10H2,1-4H3 |
InChI Key |
FTAJNCSEVZBKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC)OC |
Origin of Product |
United States |
Preparation Methods
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The phenyl ring substituents significantly influence physicochemical properties. Key analogues include:
- The dual ethoxy/propoxy groups in introduce steric hindrance, which may affect binding interactions.
Ester Group Modifications
The ester moiety at position 7 varies among analogues, affecting metabolic stability and reactivity:
Core Heterocyclic Modifications
Comparisons with pyrimido-oxazine and thiazolo-pyrimidine derivatives highlight structural flexibility:
- Methylthio Group : The methylthio substituent in ’s compound acts as a leaving group, enabling nucleophilic substitution reactions absent in the target compound.
- Ring Conformation : Crystal structures () reveal puckered pyrimidine rings (dihedral angle ~80° with phenyl groups), influencing packing and solubility.
Physicochemical and Functional Implications
Biological Activity
Ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the pyrimido-thiazine class. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrimidine ring fused with a thiazine moiety, which is critical for its biological activity.
Anticancer Activity
Research indicates that compounds in the pyrimido-thiazine class exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines. A study demonstrated that related compounds inhibited the proliferation of MDA-MB-231 breast cancer cells by inducing apoptosis through the upregulation of pro-apoptotic proteins such as P53 and Bax while downregulating Bcl2 levels .
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 9b | A549 | >64.5 | Disrupts microtubule network |
| 11i | MDA-MB-231 | N/A | Induces apoptosis via caspase activation |
Antibacterial Activity
The compound's antibacterial activity has been evaluated against several pathogenic bacteria. One study reported that derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antibacterial properties, this compound has shown promise as an anti-inflammatory agent. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .
Case Studies
- Study on Anticancer Activity : A recent study focused on the structural optimization of pyrimido-thiazine derivatives showed that modifications to the phenyl group significantly enhanced cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents .
- Antibacterial Efficacy : In a comparative study assessing the antibacterial properties of multiple compounds, ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl derivatives demonstrated superior activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step protocols, typically starting with cyclization of substituted phenyl precursors with pyrimidine-thiazine cores under basic conditions. Key steps include:
- Condensation of 4-ethoxy-3-methoxyphenyl derivatives with thiazine intermediates.
- Cyclization using catalysts like sodium acetate in polar aprotic solvents (e.g., DMF) at 60–100°C for 8–24 hours. Optimization strategies:
- Solvent selection : Ethanol or DMF enhances solubility of intermediates.
- Temperature control : Gradual heating prevents side reactions.
- Purification : Use HPLC or column chromatography to isolate high-purity fractions (>95%) .
Q. How is the molecular structure characterized, and what analytical techniques are most effective?
Structural elucidation requires:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles in the pyrimido-thiazine core .
- NMR spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and ethoxy (δ 1.2–1.4 ppm) groups; ¹³C NMR confirms carbonyl (δ 170–175 ppm).
- Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z 462.56) .
Q. What preliminary biological screening methods are suitable for assessing its activity?
- Enzyme inhibition assays : Test against kinases or proteases at 1–100 µM concentrations using fluorometric substrates.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Solubility assessment : Measure logP values via shake-flask method to predict bioavailability .
Advanced Research Questions
Q. How can synthetic yields be improved while maintaining enantiomeric purity?
- Chiral catalysts : Employ asymmetric catalysis (e.g., BINOL-derived ligands) during cyclization to control stereochemistry.
- Flow chemistry : Continuous reactors reduce side products by precise control of residence time and temperature.
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay buffers.
- Orthogonal validation : Confirm kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays.
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
